molecular formula C10H10N2O B13674923 7-Amino-4-methyl-1H-indole-2-carbaldehyde

7-Amino-4-methyl-1H-indole-2-carbaldehyde

Cat. No.: B13674923
M. Wt: 174.20 g/mol
InChI Key: FIGINDJUZWZKMS-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methylindole with formylating agents to introduce the aldehyde group at the 2-position, followed by amination to introduce the amino group at the 7-position . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 7-amino-4-methyl-1H-indole-2-carboxylic acid, 7-amino-4-methyl-1H-indole-2-methanol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 7-Amino-1H-indole-2-carbaldehyde
  • 4-Methyl-1H-indole-2-carbaldehyde
  • 7-Bromo-4-methyl-1H-indole-2-carbaldehyde

Comparison: Compared to these similar compounds, 7-Amino-4-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both the amino and methyl groups, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-amino-4-methyl-1H-indole-2-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-6-2-3-9(11)10-8(6)4-7(5-13)12-10/h2-5,12H,11H2,1H3

InChI Key

FIGINDJUZWZKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)N)C=O

Origin of Product

United States

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